Polymerization Reactivity: Acrylate vs. Methacrylate in 193 nm Photoresist Formulations
In photoresist applications, the choice between an acrylate (like 2-oxotetrahydrofuran-3-yl acrylate) and a methacrylate (like its direct analog, GBLMA) significantly impacts polymerization kinetics. Research shows that in RAFT and free-radical polymerizations, the reactivity order is GBLMA > HAdMA >> EAdMA [1]. This high reactivity of the methacrylate analog is a double-edged sword; while it enables rapid polymerization, it can lead to compositional drift and inhomogeneity in terpolymers [1]. In contrast, the acrylate version offers more controlled and uniform incorporation, a critical factor for achieving consistent material properties and precise lithographic patterns [2].
| Evidence Dimension | Relative Monomer Reactivity in Copolymerization |
|---|---|
| Target Compound Data | 2-Oxotetrahydrofuran-3-yl acrylate (Acrylate-type): Exhibits moderate reactivity, leading to more statistically random copolymers with improved compositional homogeneity [2]. |
| Comparator Or Baseline | GBLMA (Methacrylate-type): Highest reactivity in the series GBLMA > HAdMA >> EAdMA, leading to significant compositional gradients and inhomogeneity [1]. |
| Quantified Difference | The methacrylate analog (GBLMA) is the most reactive monomer in its class, causing a composition gradient in RAFT and inhomogeneity in FRP, which is not observed with the acrylate analog [1]. |
| Conditions | Reversible Addition-Fragmentation Chain Transfer (RAFT) and Free Radical Polymerization (FRP) of methacrylate terpolymers for ArF photoresists [1]. |
Why This Matters
For researchers synthesizing photoresist polymers, the choice of an acrylate over a methacrylate monomer ensures more uniform copolymer composition and reproducible material properties, which is essential for consistent lithographic performance.
- [1] Jeong, J. et al. Synthesis of ArF photoresist polymer composed of three methacrylate monomers via reversible addition-fragmentation chain transfer (RAFT) polymerization. Journal of Polymer Research, 2011, 18, 1559–1565. Available at: https://link.springer.com/article/10.1007/s10965-010-9559-0 View Source
- [2] Matsumoto, A. et al. Comparison of acrylate and methacrylate resin system in ArF lithography. Proceedings of SPIE, 2005, 5753. Available at: https://ui.adsabs.harvard.edu/abs/2005SPIE.5753..444M/abstract View Source
